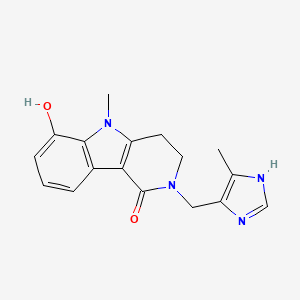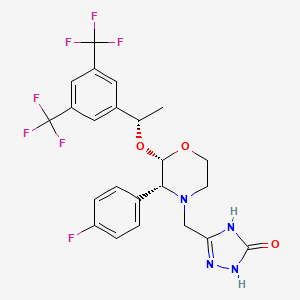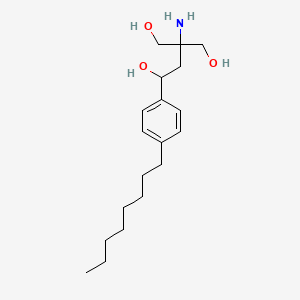
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol
概要
説明
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl group substituted with an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can be achieved through multi-step organic synthesis. A possible route might involve the following steps:
Formation of the Phenyl Substituent: Starting with a benzene derivative, an octyl group can be introduced via Friedel-Crafts alkylation.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.
Formation of the Butane Backbone: The butane backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through formaldehyde addition under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving amino and hydroxymethyl groups.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
類似化合物との比較
Similar Compounds
3-Amino-3-(hydroxymethyl)-1-phenylbutane-1,4-diol: Lacks the octyl substituent, which may affect its solubility and biological activity.
3-Amino-3-(hydroxymethyl)-1-(4-methylphenyl)butane-1,4-diol: Contains a methyl group instead of an octyl group, leading to different chemical properties.
Uniqueness
The presence of the octyl group in 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol imparts unique hydrophobic characteristics, which can influence its solubility, reactivity, and interactions with biological molecules.
特性
IUPAC Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPVJOPHSHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


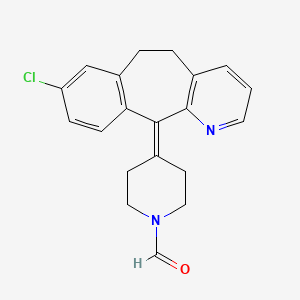
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
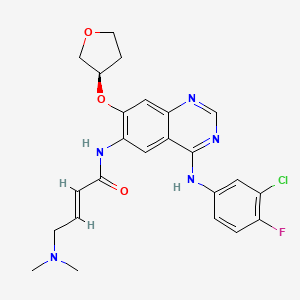
![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)
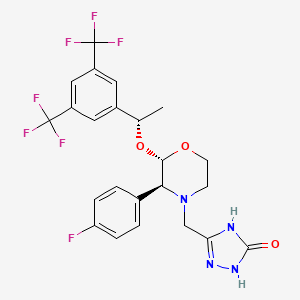
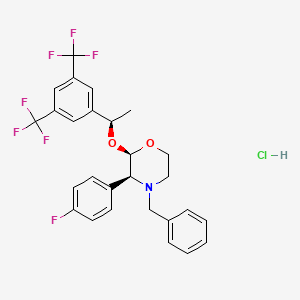
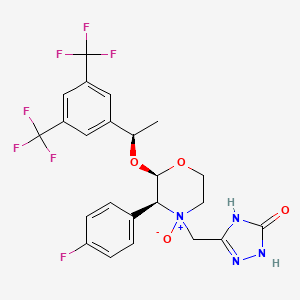
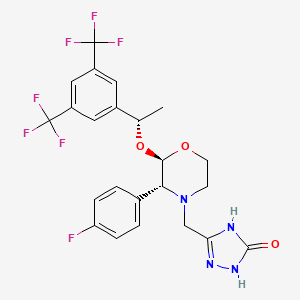
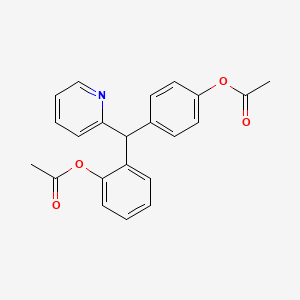
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
